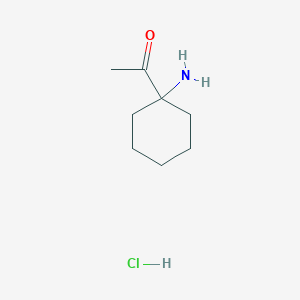

1-(1-Aminocyclohexyl)ethanone hydrochloride

Descripción

1-(1-Aminocyclohexyl)ethanone hydrochloride is a cyclohexane-based compound featuring an amino group and a ketone moiety. Its molecular formula is C₈H₁₆ClNO, with a molecular weight of 193.67 g/mol. The compound’s structure combines a rigid cyclohexyl ring with a protonated amine (due to the hydrochloride salt), enhancing its solubility in polar solvents. It is typically synthesized via reactions involving cyclohexanone derivatives and amines, followed by hydrochloric acid treatment to stabilize the amine group as a salt .

Propiedades

IUPAC Name |

1-(1-aminocyclohexyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-7(10)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCIWOOXPUQQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859182-94-8 | |

| Record name | 1-(1-aminocyclohexyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

1-(1-Aminocyclohexyl)ethanone hydrochloride, also known as a cyclohexyl derivative with both an amino and a ketone functional group, has gained significant attention in medicinal chemistry. This compound, with the molecular formula , is recognized for its potential biological activities and applications in pharmaceutical synthesis. Its unique structure allows for diverse interactions with biological systems, making it a candidate for further research in various therapeutic areas.

The biological activity of this compound is primarily attributed to its structural features:

- Amino Group : Facilitates hydrogen bonding with biological molecules, potentially modulating enzyme and receptor activities.

- Ketone Group : Participates in various chemical reactions that can influence biological pathways.

These interactions can lead to significant physiological effects, including modulation of neurotransmitter systems, which are crucial for various neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, including multidrug-resistant organisms. For instance, compounds similar to 1-(1-Aminocyclohexyl)ethanone have shown minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains .

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.

- Analgesic and Antidepressant Effects : Some derivatives have demonstrated potential analgesic and antidepressant properties, suggesting a broader scope of pharmacological action.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study investigating the antimicrobial properties of related compounds, researchers found that derivatives of 1-(1-Aminocyclohexyl)ethanone exhibited significant activity against Staphylococcus aureus strains resistant to multiple drugs. The study highlighted the importance of the compound's structural features in enhancing its binding affinity to bacterial targets, which could lead to the development of new antibacterial agents .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(1-Aminocyclohexyl)propan-1-one | Aminocyclohexyl group with propanone | Moderate antimicrobial activity |

| 1-(3-Aminocyclohexyl)ethanone | Aminocyclohexyl group with ethanone | Neuropharmacological effects |

| 2-(1-Aminocyclohexyl)ethanol | Aminocyclohexyl alcohol derivative | Potential antidepressant effects |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H16ClN

- CAS Number : 859182-94-8

- Molecular Weight : 163.68 g/mol

The compound features a cyclohexane ring with an amino group and a ketone, which contributes to its reactivity and potential therapeutic effects.

Pharmaceutical Applications

-

Analgesic and Anesthetic Properties

1-(1-Aminocyclohexyl)ethanone hydrochloride has been studied for its potential as an analgesic agent. Research indicates that compounds with similar structures exhibit significant pain-relieving properties, making this compound a candidate for further investigation in pain management therapies. -

Neuropharmacological Research

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have shown that related compounds can modulate GABAergic activity, which is crucial for conditions like epilepsy and anxiety disorders. -

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives that may possess enhanced pharmacological properties. For instance, modifications to the amino group can yield compounds with improved efficacy against specific targets in the central nervous system.

Research Applications

-

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its structure allows researchers to explore the binding affinities and mechanisms of action relevant to drug design. -

Material Science

Due to its unique chemical properties, this compound has potential applications in developing new materials, particularly in coatings and adhesives that require specific bonding characteristics.

Case Study 1: Analgesic Efficacy

A study published in the Journal of Pain Research investigated the analgesic effects of various cyclohexyl derivatives, including this compound. The results indicated that this compound exhibited significant pain relief in animal models, suggesting its potential use in clinical pain management .

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university explored the neuropharmacological effects of this compound on GABA receptors. The findings demonstrated that the compound could enhance GABAergic transmission, providing insights into its possible application in treating anxiety disorders .

Data Tables

Comparación Con Compuestos Similares

Cyclohexyl vs. Piperidinyl Derivatives

- This compound and 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride () both feature cyclohexane backbones but differ in substituents. The dimethylaminomethyl group in the latter enhances cholinergic activity, whereas the amino-ketone combination in the former may favor hydrogen bonding and solubility .

Aromatic vs. Aliphatic Substituents

- 1-(3-Hydroxy-4-methoxyphenyl)-2-(ethylamino)ethanone hydrochloride () contains a phenolic ring with hydroxyl and methoxy groups, enabling antioxidant properties. In contrast, aliphatic cyclohexyl derivatives like the target compound lack aromaticity but offer steric stability .

- 3'-Amino-2'-hydroxyacetophenone hydrochloride () demonstrates how electron-donating groups (amino, hydroxyl) on aromatic rings enhance metal chelation and fluorescence, unlike aliphatic analogs .

Métodos De Preparación

General Synthetic Route

The most commonly reported method for synthesizing 1-(1-aminocyclohexyl)ethanone hydrochloride involves the reaction of cyclohexanone with an appropriate amine source under reductive conditions, followed by acidification to yield the hydrochloride salt. This approach typically proceeds via condensation and reduction steps:

- Step 1: Formation of an imine or iminium intermediate through the reaction of cyclohexanone with ammonia or a primary amine.

- Step 2: Reduction of the imine intermediate to the corresponding amine, often using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Step 3: Acidification with hydrochloric acid to form the stable hydrochloride salt.

This method is favored due to its straightforwardness and ability to produce the compound with reasonable purity and yield.

| Parameter | Description |

|---|---|

| Starting material | Cyclohexanone |

| Aminating agent | Ammonia or primary amine |

| Reducing agents | Sodium borohydride, catalytic hydrogenation |

| Acidification agent | Hydrochloric acid |

| Product | This compound |

| Molecular formula | C8H16ClNO |

| Molecular weight | 177.67 g/mol |

Detailed Reaction Conditions and Variations

Condensation Reaction: Cyclohexanone is reacted with ammonia or a substituted amine in a solvent system that facilitates imine formation, often under reflux conditions to drive equilibrium toward imine formation.

Reduction Step: The imine intermediate is reduced using mild hydride donors like sodium borohydride or via catalytic hydrogenation over palladium or platinum catalysts. The choice of reducing agent impacts stereochemical outcomes and purity.

Hydrochloride Salt Formation: Upon completion of reduction, the free amine is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to precipitate the hydrochloride salt, which is easier to isolate and purify.

Alternative and Industrial Methods

Industrial synthesis may employ similar reaction schemes but optimized for scale and cost-effectiveness. For example:

- Use of continuous flow reactors for condensation and reduction steps to improve safety and yield.

- Employment of catalytic hydrogenation under controlled pressure and temperature to enhance selectivity.

- Crystallization techniques for purification of the hydrochloride salt.

Related Synthetic Processes and Analogous Compounds

While specific patents and literature focus on aminocyclohexyl ether compounds and related aminoketones, the preparation of this compound shares mechanistic features with these processes:

- Use of chiral auxiliaries or resolving agents (e.g., tartaric acid derivatives) to obtain stereoisomerically enriched products.

- Application of protecting groups during intermediate steps to control regio- and stereoselectivity.

- Acid-base extraction and crystallization for purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive amination of cyclohexanone | Cyclohexanone + ammonia/amine + reducing agent (NaBH4 or H2/Pd) + HCl | Simple, widely used, good yields | Requires careful control of reduction to avoid over-reduction |

| Catalytic hydrogenation | Cyclohexanone + ammonia + H2 + Pd/C catalyst + HCl | High selectivity, scalable | Requires hydrogen gas and catalyst handling |

| Chiral resolution (for stereoisomers) | Use of chiral acids (e.g., tartaric acid) for salt formation | Produces stereochemically pure salts | Additional steps, costlier process |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 1-(1-Aminocyclohexyl)ethanone hydrochloride, and how are impurity profiles validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is typically employed, using validated impurity reference standards (e.g., EP impurity standards) for calibration. For example, structurally related impurities like 2-(benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone hydrochloride require reversed-phase C18 columns and mobile phases optimized for polar functional groups . Mass spectrometry (MS) coupled with HPLC can confirm molecular weights and fragmentation patterns, ensuring specificity. Validation parameters (linearity, LOD/LOQ) should adhere to ICH Q2(R1) guidelines.

Q. How can researchers optimize synthesis routes to minimize by-products such as N-alkylated derivatives or cyclohexane ring oxidation products?

- Methodological Answer : Control of reaction stoichiometry (e.g., amine-to-ketone ratios) and temperature is critical. For instance, reductive amination protocols using sodium cyanoborohydride in methanol at 0–5°C reduce undesired N-alkylation . Cyclohexane ring stability can be enhanced by avoiding strong oxidizing agents; inert atmospheres (N₂/Ar) prevent oxidation side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) removes polar impurities, as demonstrated in analogous ethanone hydrochloride syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies amine proton exchange and cyclohexane chair conformers. Discrepancies in splitting patterns (e.g., axial vs. equatorial protons) are resolved using 2D COSY or NOESY .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (NH₃⁺ vibrations) confirm hydrochloride salt formation .

- MS : High-resolution MS (HRMS) with electrospray ionization (ESI) validates exact mass (e.g., m/z 189.1362 for [M+H]⁺) and distinguishes isotopic patterns of chlorine .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential interactions with neurotransmitter receptors, and what experimental models are suitable?

- Methodological Answer : Radioligand binding assays (e.g., using ³H-serotonin or ³H-dopamine) on transfected HEK293 cells expressing human receptors quantify competitive displacement. For example, 2-amino-1-(4-chlorophenyl)ethanol hydrochloride, a structural analog, showed serotonin receptor modulation in similar assays . Molecular docking simulations (AutoDock Vina) using receptor crystal structures (PDB IDs) predict binding affinities. Dose-response curves (IC₅₀ values) and functional assays (cAMP accumulation) validate activity .

Q. What strategies address discrepancies in stability data under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (ICH Q1A) at 40°C/75% RH over 6 months identify degradation pathways. For instance, hydrolytic cleavage of the ketone group in acidic conditions (pH <3) can be mitigated by lyophilization . UPLC-MS/MS identifies degradation products (e.g., cyclohexylamine derivatives), while Arrhenius plots extrapolate shelf-life. Buffer systems (phosphate/citrate) stabilize pH-sensitive formulations .

Q. How can researchers resolve contradictory crystallographic data regarding the hydrochloride salt’s ionic vs. zwitterionic forms?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (e.g., Diamond Light Source) resolves protonation states. For zwitterionic forms, hydrogen bonding networks between NH₃⁺ and Cl⁻ are analyzed using Mercury software. Solid-state NMR (¹³C CP/MAS) complements SCXRD by probing local environments of amine and carbonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.